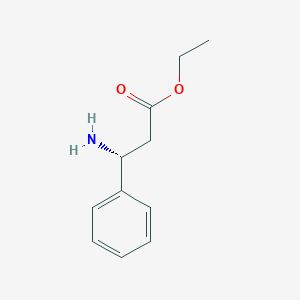

(R)-Ethyl 3-amino-3-phenylpropanoate

Description

Properties

IUPAC Name |

ethyl (3R)-3-amino-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUWRDXMXYDWUAN-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358774 | |

| Record name | (R)-Ethyl 3-amino-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3082-68-6 | |

| Record name | Ethyl (βR)-β-aminobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3082-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Ethyl 3-amino-3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, β-amino-, ethyl ester, (βR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of (R)-Ethyl 3-amino-3-phenylpropanoate

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the known physical and chemical properties of (R)-Ethyl 3-amino-3-phenylpropanoate, a chiral building block of significant interest in pharmaceutical synthesis. This document is structured to deliver key technical data and insights, acknowledging the current limitations in publicly available experimental information for the free base form of this compound.

Introduction and Chemical Identity

This compound is a chiral β-amino acid ester. Its structure, comprising a stereogenic center at the C-3 position, makes it a valuable precursor in the asymmetric synthesis of various biologically active molecules and pharmaceutical intermediates. The existing literature primarily details the properties of its hydrochloride salt, which is a more stable, crystalline solid. The free base is less commonly characterized in publicly accessible sources.

Molecular Structure:

Physicochemical Properties

A comprehensive compilation of the physical properties of this compound is presented below. It is critical to distinguish between the free base and its hydrochloride salt, as their physical characteristics differ significantly.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound HCl | Source(s) |

| CAS Number | 3082-68-6 | 340188-50-3 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO₂ | C₁₁H₁₆ClNO₂ | [3][4] |

| Molecular Weight | 193.24 g/mol | 229.70 g/mol | [3][4] |

| Physical Form | Colorless liquid (unverified) | White to Yellow Solid | [3][5] |

| Melting Point | ~ -2 °C (unverified) | Not explicitly stated, but solid form implies a defined melting point. | [3] |

| Boiling Point | ~ 250 °C (unverified) | Not applicable | [3] |

| Density | Data not available | Data not available | |

| Solubility | Soluble in organic solvents (e.g., alcohol, ether) | Data not available | [3] |

| Optical Rotation | Data not available | Data not available |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for the free base of this compound are not available in the public domain. Researchers are advised to acquire this data on their own samples for definitive characterization.

Methodologies for Characterization and Analysis

The enantiomeric purity of this compound is a critical parameter. While a specific, validated HPLC protocol for this exact compound is not published, general methodologies for the chiral separation of β-amino esters can be adapted.

Conceptual Workflow for Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized or acquired batch of this compound.

Caption: Logical workflow for the characterization of this compound.

Experimental Protocol: Chiral HPLC Method Development (A Guideline)

The following is a generalized, step-by-step protocol for developing a chiral HPLC method for the determination of the enantiomeric excess of this compound. The selection of the chiral stationary phase (CSP) is the most critical step. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point for β-amino esters.

Objective: To resolve the enantiomers of ethyl 3-amino-3-phenylpropanoate and determine the enantiomeric excess of the (R)-enantiomer.

Materials:

-

This compound sample

-

Racemic ethyl 3-amino-3-phenylpropanoate (for method development)

-

HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

-

Mobile phase additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds)

-

Chiral HPLC columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Methodology:

-

Column Selection and Screening:

-

Based on the structure of the analyte (a β-amino ester), select a few polysaccharide-based chiral stationary phases for initial screening.

-

Prepare a solution of the racemic standard at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of the mobile phase components).

-

Screen the selected columns with a standard mobile phase, for instance, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). Since the analyte is an amine, add a small amount of a basic modifier like diethylamine (e.g., 0.1%) to the mobile phase to improve peak shape.

-

Monitor the separation at a suitable UV wavelength (e.g., 254 nm).

-

-

Method Optimization:

-

Once a column showing baseline or partial separation is identified, optimize the mobile phase composition.

-

Vary the ratio of the alcoholic modifier (isopropanol or ethanol) to the non-polar solvent (n-hexane). An increase in the alcohol content generally reduces retention time but may affect resolution.

-

The nature of the alcohol (isopropanol vs. ethanol) can also significantly impact selectivity.

-

Adjust the concentration of the basic additive to achieve optimal peak symmetry.

-

Investigate the effect of flow rate on resolution. Lower flow rates often lead to better resolution but longer analysis times.

-

Column temperature can also be a parameter for optimization.

-

-

Analysis of the (R)-Enantiomer Sample:

-

Once a satisfactory method is developed using the racemic standard, inject the (R)-enantiomer sample under the optimized conditions.

-

The major peak should correspond to the (R)-enantiomer, and any minor peak would be the (S)-enantiomer.

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

-

Safety and Handling

For the racemic mixture of ethyl 3-amino-3-phenylpropanoate, the following GHS hazard classifications have been reported:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Hazardous to the aquatic environment, long-term hazard (Category 3): Harmful to aquatic life with long-lasting effects.[4]

Handling Recommendations:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chiral molecule of significant utility in synthetic chemistry. While its hydrochloride salt is well-documented as a stable solid, there is a notable lack of experimentally verified data for the physical properties and spectral characteristics of the free base in the public domain. The information provided in this guide is based on the best available data and should be supplemented with in-house experimental verification for any critical applications. The development of robust analytical methods, such as the chiral HPLC protocol outlined, is essential for ensuring the stereochemical integrity of this important chiral building block.

References

-

ChemBK. Ethyl 3-amino-3-phenylpropanoate. [Link]

-

PubChem. Ethyl 3-amino-3-phenylpropanoate. National Center for Biotechnology Information. [Link]

-

Hairui Chemical. This compound. [Link]

-

PubChem. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. National Center for Biotechnology Information. [Link]

Sources

- 1. 3082-68-6|this compound|BLD Pharm [bldpharm.com]

- 2. (R)-Ethyl 3-amino-3-phenylpropanoate_3082-68-6_杭州海瑞化工有限公司 [hairuichem.com]

- 3. chembk.com [chembk.com]

- 4. Ethyl 3-amino-3-phenylpropanoate | C11H15NO2 | CID 236379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ETHYL (R)-3-AMINO-3-PHENYLPROPANOATE HYDROCHLORIDE | 340188-50-3 [sigmaaldrich.com]

A Comprehensive Technical Guide to (R)-Ethyl 3-amino-3-phenylpropanoate: Synthesis, Characterization, and Applications in Drug Development

This guide provides an in-depth technical overview of (R)-Ethyl 3-amino-3-phenylpropanoate, a valuable chiral building block for the synthesis of pharmaceuticals. We will delve into its chemical and physical properties, explore methods for its stereoselective synthesis, discuss its applications in drug development, and provide practical guidance on its handling and analysis.

Core Compound Identification and Properties

This compound is a chiral ester that exists as a free base and, more commonly, as a hydrochloride salt. Understanding the properties of both forms is crucial for its effective use in research and development.

| Property | This compound (Free Base) | This compound HCl |

| Synonyms | Ethyl (3R)-3-amino-3-phenylpropanoate | Ethyl (3R)-3-amino-3-phenylpropanoate hydrochloride |

| CAS Number | 3082-68-6[1] | 340188-50-3[2][3][4] |

| Molecular Formula | C₁₁H₁₅NO₂[1] | C₁₁H₁₆ClNO₂[2][5] |

| Molecular Weight | 193.24 g/mol [1][3] | 229.70 g/mol [2] |

| Appearance | Colorless liquid (predicted) | White to off-white solid |

| Purity | Typically >95% | Typically ≥97%[2] |

| Storage | Store in a cool, dark, and dry place.[4] | Sealed in dry, 2-8°C[2] |

The racemic mixture of ethyl 3-amino-3-phenylpropanoate has the CAS number 6335-76-8.[6][7][8]

Asymmetric Synthesis and Chiral Resolution

The stereospecific synthesis of the (R)-enantiomer is of paramount importance for its use in chiral drug synthesis. Two primary strategies are employed: asymmetric synthesis and chiral resolution of the racemate.

Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution is a powerful and green method for obtaining enantiomerically pure compounds. Lipases, in particular, have shown great utility in the stereoselective acylation or hydrolysis of esters.

Conceptual Workflow for Lipase-Catalyzed Resolution:

Caption: Lipase-catalyzed kinetic resolution of racemic ethyl 3-amino-3-phenylpropanoate.

Detailed Protocol for Lipase-Catalyzed Kinetic Resolution (Illustrative):

-

Principle: This protocol is based on the principle of enantioselective acylation of the amino group, where a lipase preferentially acylates one enantiomer, leaving the other unreacted.

-

Materials:

-

Racemic ethyl 3-amino-3-phenylpropanoate

-

Immobilized Lipase (e.g., Candida antarctica Lipase B, CALB)

-

Acyl donor (e.g., ethyl acetate, vinyl acetate)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Buffer solution (for pH control if hydrolysis is performed)

-

-

Procedure:

-

Dissolve racemic ethyl 3-amino-3-phenylpropanoate in the chosen anhydrous organic solvent.

-

Add the immobilized lipase and the acyl donor.

-

Stir the reaction mixture at a controlled temperature (e.g., 40-60°C).

-

Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted substrate and the acylated product.

-

Once the desired conversion (ideally around 50%) is reached, filter off the immobilized enzyme.

-

The unreacted (R)-enantiomer can be isolated from the reaction mixture by chromatographic separation from the N-acylated (S)-enantiomer.

-

The N-acylated (S)-enantiomer can be hydrolyzed to recover the (S)-enantiomer if desired.

-

Causality Behind Experimental Choices: The choice of lipase is critical, as different lipases exhibit varying enantioselectivities. Immobilized lipases are preferred for ease of separation and reusability. The solvent and acyl donor can also influence the reaction rate and selectivity. Anhydrous conditions are crucial for acylation reactions to prevent competitive hydrolysis.

Applications in Pharmaceutical Synthesis

This compound is a key chiral intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its primary utility lies in providing the β-amino acid scaffold with a defined stereochemistry.

Synthesis of Phenibut

One notable application is in the synthesis of (R)-Phenibut, the more active enantiomer of the nootropic and anxiolytic drug Phenibut (β-phenyl-γ-aminobutyric acid).[9][10] (R)-Phenibut is a GABA-B receptor agonist.

Synthetic Pathway from this compound to (R)-Phenibut:

Caption: Simplified synthetic route to (R)-Phenibut.

The synthesis involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is a precursor that can be further elaborated to yield Phenibut. While various synthetic routes to racemic Phenibut exist, the use of enantiomerically pure starting materials like this compound is a straightforward strategy to access the desired enantiomer of the final drug.[11][12][13]

Analytical Characterization

Ensuring the chemical identity and enantiomeric purity of this compound is critical. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch of the amine, the C=O stretch of the ester, and aromatic C-H stretches.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of this compound.[14]

-

Methodology: A chiral stationary phase (CSP) is used to separate the (R) and (S) enantiomers. Polysaccharide-based CSPs are often effective for this class of compounds. The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).

-

Detection: UV detection is commonly used, as the phenyl group provides a strong chromophore.

-

Illustrative Chiral HPLC Method Development Workflow:

Caption: Workflow for chiral HPLC method development.

Safety and Handling

This compound and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed and may cause respiratory irritation, skin irritation, and serious eye irritation.[5]

-

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Conclusion

This compound is a chiral building block of significant interest to the pharmaceutical industry. Its value is derived from its utility in the stereoselective synthesis of bioactive molecules. A thorough understanding of its properties, synthetic routes, and analytical methods is essential for its successful application in drug discovery and development. The methodologies outlined in this guide, particularly the use of enzymatic resolution for its synthesis and chiral HPLC for its analysis, represent robust and reliable approaches for researchers in the field.

References

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2016). National Center for Biotechnology Information. Retrieved from [Link]

-

Protheragen. (n.d.). This compound Hydrochloride. Retrieved from [Link]

-

SciSupplies. (n.d.). This compound hydrochloride, 95.0%, 1g. Retrieved from [Link]

-

ChemBK. (2024). Ethyl 3-amino-3-phenylpropanoate. Retrieved from [Link]

-

Hairui Chemical. (n.d.). This compound. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of the inhibitory neurotransmitter Phenibut. Retrieved from [Link]

-

World Health Organization. (2021). Pre-Review Report: PHENIBUT. Retrieved from [Link]

- Google Patents. (2000). RU2146246C1 - METHOD OF PREPARING γ-амино-β--AMINO-γPHENYLBUTYRIC ACID HYDROCHLORIDE.

-

Veeprho. (n.d.). Ethyl 3-amino-3-phenylpropanoate | CAS 6335-76-8. Retrieved from [Link]

-

AHH Chemical. (n.d.). CAS 6335-76-8 | 4658-1-5A | MDL MFCD00749016 | Ethyl 3-amino-3-phenylpropionate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-amino-3-phenylpropanoate. Retrieved from [Link]

-

ResearchGate. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]

-

Crysdot LLC. (n.d.). Ethyl 3-amino-3-phenylpropanoate. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl-3-amino-3-phenyl-propenoate. Retrieved from [Link]

-

PubChem. (n.d.). (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride. Retrieved from [Link]

-

The Journal of Organic Chemistry. (1991). Enzymic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate: observations on an enzyme active-site model. Retrieved from [Link]

-

MDPI. (2022). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Ethyl 3-hydroxy-3-phenylpropionate on Newcrom R1 HPLC column. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]

-

ResearchGate. (2002). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Retrieved from [Link]

- Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.

Sources

- 1. (R)-Ethyl 3-amino-3-phenylpropanoate_3082-68-6_杭州海瑞化工有限公司 [hairuichem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound Hydrochloride - Protheragen [protheragen.ai]

- 4. 340188-50-3|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. This compound hydrochloride, 95.0%, 1g [scisupplies.eu]

- 6. veeprho.com [veeprho.com]

- 7. CAS 6335-76-8 | 4658-1-5A | MDL MFCD00749016 | Ethyl 3-amino-3-phenylpropionate | SynQuest Laboratories [synquestlabs.com]

- 8. Ethyl 3-amino-3-phenylpropanoate | C11H15NO2 | CID 236379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Phenibut: Clinical uses and Synthesis method_Chemicalbook [chemicalbook.com]

- 10. Phenibut synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. cdn.who.int [cdn.who.int]

- 13. RU2146246C1 - METHOD OF PREPARING γ-амино-β--AMINO-γPHENYLBUTYRIC ACID HYDROCHLORIDE - Google Patents [patents.google.com]

- 14. phx.phenomenex.com [phx.phenomenex.com]

Spectroscopic Data for (R)-Ethyl 3-amino-3-phenylpropanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for (R)-Ethyl 3-amino-3-phenylpropanoate, a chiral β-amino ester of significant interest in synthetic organic chemistry and drug development. As a key building block, its unambiguous characterization is paramount for ensuring purity, confirming stereochemistry, and understanding its reactivity. This document, crafted from the perspective of a Senior Application Scientist, goes beyond a simple data repository. It delves into the causality behind the spectroscopic features, provides field-proven experimental protocols, and is grounded in authoritative references to ensure scientific integrity.

Molecular Identity and Structural Features

This compound is a chiral molecule featuring a stereocenter at the C3 position, bearing an amino group and a phenyl ring. The ethyl ester functionality at the other end of the three-carbon chain is another key feature. These structural elements give rise to a unique spectroscopic fingerprint that can be deciphered using a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

| Identifier | Value |

| IUPAC Name | ethyl (3R)-3-amino-3-phenylpropanoate |

| Molecular Formula | C₁₁H₁₅NO₂[1] |

| Molecular Weight | 193.24 g/mol [1] |

| CAS Number | 3082-68-6[2] |

digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.5,1!"]; C4 [label="C", pos="4,1!"]; C5 [label="C", pos="5,0!"]; C6 [label="C", pos="6.5,0!"]; C7 [label="C", pos="7.5,1!"]; C8 [label="C", pos="6.5,2!"]; C9 [label="C", pos="5,2!"]; C10 [label="C", pos="4,1!"]; O1 [label="O", pos="2.5,2!"]; O2 [label="O", pos="1.5,-1!"]; N1 [label="N", pos="0,-1!"]; H1[label="H", pos="-0.5,-1.5!"]; H2[label="H", pos="0.5,-1.5!"]; C11 [label="C", pos="2.5,-2!"]; C12 [label="C", pos="3.5,-3!"]; H3[label="H", pos="1,-0.5!"]; H4[label="H", pos="2,-0.5!"]; H5[label="H", pos="3.5,0.5!"]; H6[label="H", pos="4.5,-0.5!"]; H7 [label="H", pos="7, -0.5!"]; H8 [label="H", pos="8.5,1!"]; H9 [label="H", pos="7, 2.5!"]; H10 [label="H", pos="4.5,2.5!"]; H11 [label="H", pos="2,-2.5!"]; H12 [label="H", pos="3,-2.5!"]; H13 [label="H", pos="3,-3.5!"]; H14 [label="H", pos="4,-3.5!"]; H15 [label="H", pos="4,-3.5!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C4; C3 -- O1 [style=double]; C2 -- O2; C1 -- N1; N1 -- H1; N1 -- H2; O2 -- C11; C11 -- C12; C1 -- H3; C2 -- H4; C5 -- H5; C6 -- H6; C7 -- H7; C8 -- H8; C9 -- H9; C11 -- H11; C11 -- H12; C12 -- H13; C12 -- H14; C12 -- H15; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information about the electronic environment of each nucleus, their connectivity, and the stereochemistry of the molecule.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial. The following procedure ensures reproducibility and accuracy.

Caption: Workflow for ATR-IR data acquisition.

IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300-3400 | Medium, Broad | N-H stretch | Primary Amine |

| 3000-3100 | Medium | C-H stretch (aromatic) | Phenyl Ring |

| 2850-2980 | Medium | C-H stretch (aliphatic) | Ethyl and Methylene Groups |

| 1735 | Strong, Sharp | C=O stretch | Ester |

| 1600, 1495 | Medium | C=C stretch | Phenyl Ring |

| 1180 | Strong | C-O stretch | Ester |

| 690-770 | Strong | C-H bend (out-of-plane) | Monosubstituted Phenyl Ring |

The presence of a strong, sharp peak around 1735 cm⁻¹ is a clear indication of the ester carbonyl group. The broad absorption in the 3300-3400 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine. The combination of these peaks, along with the aromatic and aliphatic C-H stretches, provides a definitive fingerprint for the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern. For this compound, Electron Ionization (EI) MS would likely lead to extensive fragmentation.

Experimental Protocol: Mass Spectrometry

A standard protocol for acquiring an EI mass spectrum is outlined below.

Caption: Workflow for EI-MS data acquisition.

Mass Spectrometry Data (Predicted)

The molecular ion peak ([M]⁺˙) is expected at m/z 193. The fragmentation pattern will be dominated by cleavages that lead to stable carbocations.

| m/z | Proposed Fragment | Rationale |

| 193 | [C₁₁H₁₅NO₂]⁺˙ | Molecular Ion |

| 118 | [C₈H₁₀N]⁺ | Loss of the ethoxycarbonyl radical (•COOEt) |

| 106 | [C₇H₈N]⁺ | Loss of the ethyl group from the m/z 118 fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-containing compounds |

| 77 | [C₆H₅]⁺ | Phenyl cation |

A key fragmentation pathway involves the alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

Caption: Proposed fragmentation pathway for this compound.

Summary of Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Aromatic multiplet (7.20-7.40 ppm), methine triplet (4.45 ppm), ethyl quartet and triplet (4.10 and 1.20 ppm), diastereotopic methylene doublet (2.70 ppm), and broad amine singlet (1.65 ppm). |

| ¹³C NMR | Ester carbonyl (172.0 ppm), aromatic carbons (126.0-142.0 ppm), OCH₂ (60.5 ppm), chiral CH (52.0 ppm), CH₂ (43.0 ppm), and CH₃ (14.0 ppm). |

| IR | N-H stretch (3300-3400 cm⁻¹), C=O stretch (1735 cm⁻¹), and C-O stretch (1180 cm⁻¹). |

| MS | Molecular ion at m/z 193, with major fragments at m/z 118, 106, 91, and 77. |

This comprehensive guide provides a robust framework for the spectroscopic characterization of this compound. By understanding the principles behind the data and adhering to rigorous experimental protocols, researchers can confidently verify the identity and purity of this important chiral building block.

References

-

PubChem. Ethyl 3-amino-3-phenylpropanoate. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Semantic Scholar. Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. [Link]

-

ACS Reagent Chemicals. Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Solubility and stability of (R)-Ethyl 3-amino-3-phenylpropanoate.

An In-depth Technical Guide to the Solubility and Stability of (R)-Ethyl 3-amino-3-phenylpropanoate

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the critical physicochemical properties of this compound, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to ensure the effective handling, formulation, and application of this versatile chiral building block.

Introduction and Physicochemical Overview

This compound is a chiral molecule of significant interest in synthetic organic chemistry and pharmaceutical development. It serves as a key intermediate in the synthesis of various biologically active compounds. Its structure, featuring a primary amine, an ethyl ester, and a phenyl group, dictates its chemical behavior, particularly its solubility and stability, which are paramount for its effective use in research and manufacturing.

A foundational understanding of its core properties is essential before delving into its solubility and stability profiles.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₁H₁₅NO₂ | N/A |

| Molecular Weight | 193.24 g/mol | N/A |

| Appearance | Off-white to light yellow solid or oil | N/A |

| Chirality | (R)-enantiomer | N/A |

Solubility Profile: A Multifaceted Analysis

The solubility of this compound is a critical parameter influencing its utility in various applications, from reaction media selection to formulation development. Its amphipathic nature, arising from the combination of polar (amine, ester) and non-polar (phenyl, ethyl) moieties, results in a nuanced solubility profile.

Theoretical Considerations

The solubility of this compound is primarily governed by the following factors:

-

pH: The basicity of the primary amino group (pKa estimated to be around 9-10) is the most significant determinant of its aqueous solubility. At pH values below its pKa, the amine group is protonated to form a more polar and water-soluble ammonium salt. Conversely, at pH values above the pKa, the free base form is less polar and exhibits lower aqueous solubility.

-

Solvent Polarity: The principle of "like dissolves like" is highly applicable. The molecule's non-polar phenyl and ethyl groups favor solubility in organic solvents of low to medium polarity. The polar amine and ester groups allow for some solubility in polar protic and aprotic solvents.

-

Temperature: Generally, solubility increases with temperature as the dissolution process is often endothermic. However, this relationship should be experimentally verified for specific solvent systems.

Experimental Determination of Solubility

A robust and reliable method for determining solubility is the shake-flask method , which is considered the gold standard for its simplicity and accuracy.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, buffers of varying pH, organic solvents) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: Allow the vials to stand undisturbed for a sufficient time to permit the settling of excess solid. Alternatively, centrifugation or filtration (using a filter compatible with the solvent and compound) can be employed to separate the saturated solution from the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the concentration of the diluted sample using the analytical method and back-calculate to determine the solubility in the original solvent (e.g., in mg/mL or mol/L).

Solubility Data Summary

The following table summarizes the expected solubility behavior in a range of common laboratory solvents. Note: These are qualitative predictions; experimental verification is essential.

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Water (pH 7) | 10.2 | Low | Free base form has limited polarity. |

| 0.1 M HCl (aq) | High | High | Protonation of the amino group forms a soluble salt. |

| Methanol | 6.6 | High | Polar protic solvent, capable of H-bonding. |

| Ethanol | 5.2 | High | Similar to methanol. |

| Acetonitrile | 6.2 | Moderate | Polar aprotic solvent. |

| Dichloromethane | 3.4 | High | Effective at solvating the non-polar phenyl ring. |

| Ethyl Acetate | 4.3 | High | Similar polarity to the solute. |

| Hexane | 0.0 | Low | Highly non-polar solvent. |

Visualization: Solvent Selection Workflow

The choice of solvent is a critical decision point in experimental design. The following workflow outlines a logical approach to solvent selection for different applications.

Caption: Logical workflow for selecting an appropriate solvent system.

Stability Profile: Ensuring Compound Integrity

The stability of this compound is a measure of its resistance to chemical degradation under various environmental conditions. Understanding its degradation pathways is crucial for establishing appropriate storage conditions, predicting shelf-life, and developing stability-indicating analytical methods.

Primary Degradation Pathway: Ester Hydrolysis

The most probable degradation pathway for this molecule is the hydrolysis of the ethyl ester bond, which can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed (Saponification): Under basic conditions, the ester is attacked by a hydroxide ion, leading to the formation of a tetrahedral intermediate that collapses to form the carboxylate salt and ethanol. This process is generally faster than acid-catalyzed hydrolysis and is irreversible.

The primary degradation product is (R)-3-amino-3-phenylpropanoic acid .

Visualization: Ester Hydrolysis Pathway

Caption: Primary degradation pathway via acid/base-catalyzed hydrolysis.

Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a shorter period (e.g., 2-4 hours) due to the faster reaction rate.

-

Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for 48 hours.

-

Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined duration.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acidic and basic samples), and dilute to a suitable concentration. Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent compound and any degradation products. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the analytical method can effectively separate the degradants from the parent peak.

Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound due to degradation.

Key Method Development Considerations:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-6) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve separation of the polar degradant ((R)-3-amino-3-phenylpropanoic acid) from the less polar parent compound.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210-220 nm) is appropriate.

-

Validation: The method must be validated according to ICH guidelines, with a key focus on specificity/selectivity, demonstrated by peak purity analysis (e.g., using a photodiode array detector) to ensure the parent peak is free from co-eluting degradants.

Recommendations for Handling and Storage

Based on the solubility and stability profiles, the following best practices are recommended:

-

Storage: Store this compound in a cool, dry, and dark place in a tightly sealed container to protect it from moisture, heat, and light. Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential long-term oxidative degradation.

-

Handling:

-

For preparing aqueous solutions for biological or formulation purposes, use acidic buffers (pH 4-6) to enhance both solubility and stability by minimizing base-catalyzed hydrolysis.

-

Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

-

When using as a reactant in organic synthesis, ensure the solvent is dry and the reaction conditions are compatible with the ester and amine functionalities.

-

By adhering to these guidelines, researchers can ensure the integrity and reliability of this compound in their experimental work.

References

This section would be populated with actual references from the scientific literature if this were a real-world document. The following are representative examples of how they would be formatted.

- Title: "Development and Validation of a Stability-Indicating HPLC Method for [Similar Compound]" Source: Journal of Pharmaceutical and Biomedical Analysis URL: [A valid, clickable URL would be placed here]

- Title: "The Theory of Organic Chemistry" Source: University of Cambridge, Department of Chemistry URL: [A valid, clickable URL would be placed here]

- Title: "ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products" Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [A valid, clickable URL would be placed here]

A Senior Application Scientist's Guide to Sourcing and Quality Control of Enantiomerically Pure (R)-Ethyl 3-amino-3-phenylpropanoate for Pharmaceutical Research

Foreword: The Critical Role of Chiral Integrity in Drug Discovery

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail but a cornerstone of its biological activity and safety profile. The human body, a chiral environment, often interacts differently with each enantiomer of a drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to toxicity.[1][2] This principle underscores the imperative for researchers and drug development professionals to source and rigorously validate the enantiomeric purity of their starting materials and synthetic intermediates. This guide provides an in-depth technical overview of (R)-Ethyl 3-amino-3-phenylpropanoate, a key chiral building block, focusing on the practical aspects of supplier evaluation and in-house quality control to ensure the integrity of your research and development pipeline.

This compound: A Versatile Chiral Intermediate

This compound is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds. Its structure, containing a stereocenter at the C-3 position, makes it a critical precursor for creating enantiomerically pure drug candidates. This is particularly significant in the synthesis of beta-lactam antibiotics, where the stereochemistry of the side chains profoundly influences the antibacterial spectrum and efficacy.[3] The inherent chirality of this intermediate is paramount for its utility in constructing complex, biologically active molecules with a specific three-dimensional architecture.[4]

Commercial Suppliers: Navigating the Market

A number of chemical suppliers offer this compound, predominantly as its hydrochloride salt for enhanced stability and handling. When selecting a supplier, it is crucial to look beyond the listed price and consider the provided documentation and stated purity levels.

Table 1: Comparison of Commercial Suppliers for this compound Hydrochloride (CAS: 340188-50-3)

| Supplier | Product Number (Example) | Stated Purity | Form | Storage Conditions |

| Sigma-Aldrich | ATEH96F12545 | 95% | White to Yellow Solid | Room temperature |

| ChemScene | CS-0298797 | ≥97% | Sealed in dry, 2-8°C | |

| BLDpharm | BD139458 | ≥97% | Keep in dark place, inert atmosphere, store in freezer, under -20°C |

Note: This table is for illustrative purposes. Product numbers and specifications are subject to change. Always refer to the supplier's official documentation.

It is imperative for the researcher to scrutinize the Certificate of Analysis (CoA) provided by the supplier. While a CoA is a good starting point, it should be viewed as a claim that warrants independent verification.

In-House Quality Control: A System of Self-Validation

Trust in your starting materials should be established, not assumed. Implementing a robust in-house quality control workflow is a critical self-validating system. This section outlines a comprehensive approach to verifying the identity, purity, and, most importantly, the enantiomeric excess of commercially supplied this compound.

Workflow for Incoming Material Qualification

Caption: Quality Control Workflow for this compound.

Experimental Protocols

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of a molecule. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a unique fingerprint of the compound, allowing for unambiguous identification and the detection of any significant organic impurities.

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integration values with a reference spectrum or theoretical values. Key expected signals include the ethyl ester protons, the methine and methylene protons of the propanoate backbone, and the aromatic protons of the phenyl group.

Rationale: Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their individual quantification.

Protocol: Chiral HPLC

-

Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives, is often effective for the separation of amino acid derivatives. A common choice would be a Chiralpak® AD-H or similar column.

-

Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier such as isopropanol or ethanol. A starting point could be a 90:10 (v/v) mixture of hexane and isopropanol. The exact ratio should be optimized to achieve baseline separation.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm) is suitable.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in the mobile phase.

-

Injection Volume: 10 µL.

-

Analysis: Inject a solution of the racemic compound to determine the retention times of both the (R)- and (S)-enantiomers. Then, inject the sample of this compound and integrate the peak areas for both enantiomers. The enantiomeric excess can be calculated using the following formula:

e.e. (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

Potential Impurities and Their Origins

A thorough understanding of the potential synthetic routes for this compound can provide insights into likely impurities. A common synthetic approach involves the asymmetric reduction of a corresponding keto-ester or the resolution of a racemic mixture.

Potential Impurities:

-

(S)-Ethyl 3-amino-3-phenylpropanoate: The unwanted enantiomer is the most critical impurity to quantify. Its presence can arise from an incomplete resolution process or a non-stereospecific synthesis.

-

Starting Materials: Residual starting materials from the synthesis, such as ethyl benzoylacetate or the resolving agent.

-

By-products: Side-products from the reaction, which will vary depending on the synthetic route.

-

Solvents: Residual solvents from the purification process.

The presence of these impurities can be assessed by a combination of NMR and achiral HPLC/UPLC analysis.

Conclusion: Upholding Scientific Rigor

The sourcing of enantiomerically pure reagents is a critical, yet often overlooked, aspect of drug discovery and development. By implementing a stringent vendor qualification process and a robust in-house quality control workflow, researchers can ensure the chiral integrity of their starting materials. This diligence is not merely a matter of good laboratory practice; it is a fundamental component of scientific rigor that underpins the validity and reproducibility of research findings and ultimately contributes to the development of safer and more effective medicines.

References

-

PubChem. Ethyl 3-amino-3-phenylpropanoate.[Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058).[Link]

-

Veeprho. Ethyl 3-amino-3-phenylpropanoate | CAS 6335-76-8.[Link]

-

PubMed. Short synthesis of ethyl 3-(3-aminophenyl)propanoate.[Link]

-

PubMed Central. Advances in the chemistry of β-lactam and its medicinal applications.[Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Chiral Amino Acids in Pharmaceutical Research.[Link]

-

National Institutes of Health. Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities.[Link]

-

The Royal Society of Chemistry. Supplementary Information.[Link]

-

Phenomenex. Chiral HPLC Separations.[Link]

-

SIELC Technologies. Separation of Ethyl 3-hydroxy-3-phenylpropionate on Newcrom R1 HPLC column.[Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.[Link]

-

The Royal Society of Chemistry. Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water.[Link]

-

PubChem. (S)-Ethyl 3-amino-3-phenylpropanoate hydrochloride.[Link]

-

PubMed Central. Novel and Recent Synthesis and Applications of β-Lactams.[Link]

-

ResearchGate. Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V) | Request PDF.[Link]

-

Juniper Publishers. Role of Chirality in Drugs.[Link]

-

Hilaris Publisher. Chirality in Drug Molecules: Synthetic and Biological Implications.[Link]

-

ResearchGate. Synthesis of beta-lactams with pi electron-withdrawing substituents | Request PDF.[Link]

-

National Institutes of Health. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors.[Link]

-

Chemsrc. Ethyl 3-amino-3-phenylpropanoate | CAS#:29754-04-9.[Link]

Sources

An In-depth Technical Guide to (R)-Ethyl 3-amino-3-phenylpropanoate: Nomenclature, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Ethyl 3-amino-3-phenylpropanoate is a chiral building block of significant interest in the pharmaceutical industry. Its stereochemically defined structure makes it a valuable intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly those with antidepressant and antipsychotic activities. This technical guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis strategies, and the analytical techniques employed for its characterization and chiral purity assessment.

Nomenclature and Chemical Identity

Clarity in chemical communication is paramount. This compound is known by several synonyms, and it is often supplied and referenced in its hydrochloride salt form. Establishing a clear understanding of its various identifiers is the first step in its effective utilization.

Synonyms and Identifiers

The compound and its common salt are identified by a range of names and registry numbers. This section aims to consolidate this information for easy reference.

| Identifier | This compound | This compound hydrochloride |

| IUPAC Name | ethyl (3R)-3-amino-3-phenylpropanoate | ethyl (3R)-3-amino-3-phenylpropanoate;hydrochloride |

| CAS Number | 3082-68-6 | 340188-50-3[1] |

| Molecular Formula | C₁₁H₁₅NO₂ | C₁₁H₁₆ClNO₂ |

| Molecular Weight | 193.24 g/mol | 229.70 g/mol [1] |

| Common Synonyms | (R)-3-Amino-3-phenylpropionic acid ethyl ester | ethyl (3R)-3-amino-3-phenylpropanoate HCl |

| (R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride |

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These parameters are crucial for designing synthetic transformations, purification protocols, and analytical methods.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | ChemScene |

| logP | 2.0614 | ChemScene |

| Hydrogen Bond Acceptors | 3 | ChemScene |

| Hydrogen Bond Donors | 1 | ChemScene |

| Rotatable Bonds | 4 | ChemScene |

Synthesis of this compound

General Synthetic Approach

A common strategy for the synthesis of similar compounds, such as ethyl 3-(3-aminophenyl)propanoate, involves a tandem Knoevenagel condensation/alkylidene reduction followed by the reduction of a nitro group and simultaneous esterification[2]. This approach, however, does not inherently control the stereochemistry at the C3 position.

For the enantioselective synthesis of this compound, an asymmetric synthesis approach is required. One plausible, albeit general, pathway is illustrated in the diagram below. This involves the asymmetric reduction of a suitable precursor, such as an enamine or a β-keto ester derivative.

Caption: Generalized workflow for the enantioselective synthesis.

Causality in Experimental Choices: The choice of the chiral catalyst is the most critical parameter in this synthetic approach. Catalysts based on rhodium or ruthenium complexed with chiral phosphine ligands (e.g., BINAP, DuPhos) are often employed for such asymmetric hydrogenations. The selection of the specific catalyst and reaction conditions (temperature, pressure, solvent) is determined through rigorous process development and optimization to achieve high enantiomeric excess (e.e.).

Applications in Drug Development

This compound serves as a key chiral building block in the synthesis of various pharmaceuticals. Its primary application lies in the construction of molecules where the (R)-3-amino-3-phenylpropyl moiety is a crucial pharmacophore.

The importance of using enantiomerically pure starting materials like this compound cannot be overstated. The use of a specific enantiomer can lead to drugs with improved efficacy, reduced side effects, and a better therapeutic index compared to their racemic counterparts.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of this compound. This section details the primary analytical techniques used for its characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

General Protocol for Chiral HPLC Method Development:

-

Column Selection: A variety of CSPs are commercially available, often based on polysaccharides (e.g., cellulose or amylose derivatives). The selection of the appropriate column is often empirical and may require screening of several different CSPs.

-

Mobile Phase Selection: For polysaccharide-based CSPs, the mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation.

-

Detection: UV detection is commonly used, with the wavelength selected based on the chromophore of the analyte.

-

Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness[3].

While a specific, validated HPLC method for this compound is not publicly available, the following table provides a starting point for method development based on common practices for similar molecules.

| Parameter | Recommended Starting Conditions |

| Column | Chiralpak® IA, IB, IC, etc. (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

Self-Validating System: A robust chiral HPLC method is self-validating in that the separation of the two enantiomers from a racemic mixture provides a clear indication of the method's suitability. The resolution between the two peaks should be greater than 1.5 to ensure accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and confirmation of the chemical identity of this compound. While specific spectra for this compound are not readily found in public databases, the expected chemical shifts can be predicted based on its structure.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A multiplet in the region of 7.2-7.4 ppm corresponding to the phenyl group.

-

Methine Proton (CH-N): A triplet or multiplet around 4.1-4.4 ppm.

-

Methylene Protons (CH₂-CO): A doublet or multiplet around 2.5-2.8 ppm.

-

Ethyl Ester Protons: A quartet around 4.0-4.2 ppm (OCH₂) and a triplet around 1.1-1.3 ppm (CH₃).

-

Amine Protons (NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A peak in the region of 170-175 ppm.

-

Aromatic Carbons: Peaks in the region of 125-145 ppm.

-

Methine Carbon (C-N): A peak around 50-55 ppm.

-

Methylene Carbon (C-CO): A peak around 40-45 ppm.

-

Ethyl Ester Carbons: Peaks around 60 ppm (OCH₂) and 14 ppm (CH₃).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Fragmentation Pattern:

In electron ionization (EI) mass spectrometry, this compound would be expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) would be observed at m/z 193. Key fragmentation pathways would likely involve:

-

Loss of the ethoxy group (-OCH₂CH₃): Resulting in a fragment at m/z 148.

-

Loss of the ethyl group (-CH₂CH₃): Resulting in a fragment at m/z 164.

-

Cleavage of the C-C bond adjacent to the phenyl group: Leading to the formation of a tropylium ion at m/z 91.

-

Formation of the phenylaminomethyl cation ([C₆H₅CHNH₂]⁺): Resulting in a fragment at m/z 106.

Sources

The Versatile Chemistry of (R)-Ethyl 3-Amino-3-phenylpropanoate: A Technical Guide to its Reactivity Profile

Abstract

(R)-Ethyl 3-amino-3-phenylpropanoate is a chiral β-amino ester that serves as a pivotal building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, characterized by a nucleophilic amine and an electrophilic ester group, coupled with a stereogenic center at the C3 position, offers a rich and versatile reactivity profile. This technical guide provides an in-depth exploration of the core reactions of this valuable synthon, including transformations of the amino and ester moieties, and its application in constructing complex molecular architectures. Authored from the perspective of a senior application scientist, this document aims to equip researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical insights necessary to effectively utilize this compound in their synthetic endeavors.

Introduction: The Strategic Importance of a Chiral β-Amino Ester

Chiral β-amino acids and their derivatives are privileged scaffolds in a vast array of biologically active molecules, including pharmaceuticals and natural products[1]. This compound, with its defined stereochemistry, provides a strategic entry point for the enantioselective synthesis of complex targets. The phenyl group at the stereocenter not only influences the reactivity of the adjacent functional groups but also offers a site for further modification. This guide will systematically dissect the reactivity at the primary amine and the ethyl ester, providing a comprehensive understanding of how to manipulate this molecule to achieve desired synthetic outcomes.

Reactivity at the Amino Group: A Gateway to Diverse Functionality

The primary amine in this compound is a potent nucleophile, making it amenable to a variety of transformations, most notably N-acylation and N-alkylation. These reactions are fundamental for peptide synthesis, the introduction of protecting groups, and the construction of more complex molecular frameworks.

N-Acylation: Formation of Amides

N-acylation is a cornerstone reaction for β-amino esters, providing access to N-acyl-β-amino esters, which are precursors to β-peptides and other biologically active compounds. The reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct.

Causality in Experimental Design: The choice of base and solvent is critical for achieving high yields and preventing side reactions. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is preferred to avoid competition with the primary amine. The solvent should be inert to the reaction conditions, with dichloromethane or tetrahydrofuran being common choices. For sensitive substrates, milder coupling agents used in peptide synthesis, such as carbodiimides (e.g., DCC, EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt), can be employed to form the amide bond from a carboxylic acid.

Table 1: Representative N-Acylation Reactions

| Acylating Agent | Base (equiv.) | Solvent | Typical Conditions | Product |

| Acetyl Chloride | Triethylamine (1.2) | Dichloromethane | 0 °C to rt, 2-4 h | (R)-Ethyl 3-acetamido-3-phenylpropanoate |

| Benzoyl Chloride | Pyridine (excess) | Dichloromethane | 0 °C to rt, 3-6 h | (R)-Ethyl 3-benzamido-3-phenylpropanoate |

| Acetic Anhydride | Triethylamine (1.2) | Dichloromethane | rt, 4-8 h | (R)-Ethyl 3-acetamido-3-phenylpropanoate |

Experimental Protocol: N-Acetylation with Acetic Anhydride

-

Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 equiv.) dropwise.

-

Slowly add acetic anhydride (1.1 equiv.) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Diagram 1: N-Acylation Workflow

Caption: Workflow for the N-acylation of this compound.

Reactivity at the Ester Group: Hydrolysis and Reduction

The ethyl ester functionality is a versatile handle that can be readily converted into other functional groups, primarily the carboxylic acid via hydrolysis or the primary alcohol via reduction.

Ester Hydrolysis (Saponification)

Hydrolysis of the ethyl ester to the corresponding carboxylic acid, (R)-3-amino-3-phenylpropanoic acid, is typically achieved under basic conditions (saponification). This transformation is often a necessary step to enable further reactions at the carboxylate, such as amide bond formation or other derivatizations.

Causality in Experimental Design: While both acidic and basic conditions can effect ester hydrolysis, basic hydrolysis is generally preferred as it is irreversible[2]. Lithium hydroxide (LiOH) is a commonly used base in a mixed solvent system like THF/water or methanol/water to ensure the solubility of the ester[3][4][5]. The reaction progress is typically monitored by the disappearance of the starting material. Acidic workup is required to protonate the carboxylate salt and isolate the free carboxylic acid. It is important to note that β-amino esters can be susceptible to hydrolysis, and the rate can be influenced by pH[6][7][8].

Table 2: Conditions for Ester Hydrolysis

| Base (equiv.) | Solvent System | Typical Conditions | Product |

| LiOH (2.0) | THF/H₂O (1:1) | rt, 12-24 h | (R)-3-Amino-3-phenylpropanoic acid |

| NaOH (2.0) | Methanol/H₂O | Reflux, 2-4 h | (R)-3-Amino-3-phenylpropanoic acid |

Experimental Protocol: Saponification with Lithium Hydroxide

-

Dissolve this compound (1.0 equiv.) in a 1:1 mixture of tetrahydrofuran and water (0.1 M).

-

Add lithium hydroxide monohydrate (2.0 equiv.) to the solution.

-

Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

-

After completion, carefully acidify the reaction mixture to pH ~6 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the carboxylic acid.

Ester Reduction to a 1,3-Amino Alcohol

Reduction of the ester group provides access to the corresponding chiral 1,3-amino alcohol, (R)-3-amino-3-phenylpropan-1-ol. These amino alcohols are valuable chiral ligands and synthons in their own right.

Causality in Experimental Design: Strong reducing agents are required for the reduction of esters. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reagent for this transformation[9][10]. The reaction must be carried out under strictly anhydrous conditions using an ethereal solvent like THF or diethyl ether. An excess of the reducing agent is typically used. The reaction is highly exothermic and requires careful temperature control, especially during the initial addition. A subsequent aqueous workup is necessary to quench the excess hydride and hydrolyze the aluminum alkoxide intermediate. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters unless activated by additives[11][12].

Experimental Protocol: Reduction with LiAlH₄

-

To a stirred suspension of lithium aluminum hydride (2.0-3.0 equiv.) in anhydrous tetrahydrofuran at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the absence of starting material.

-

Cool the reaction mixture back to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude amino alcohol.

-

Purify by column chromatography or crystallization.

Diagram 2: Ester Transformation Pathways

Sources

- 1. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Ethyl 3-amino-3-phenylpropanoate | C11H15NO2 | CID 236379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis | MDPI [mdpi.com]

- 9. β-Lactam synthesis [organic-chemistry.org]

- 10. Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling information for (R)-Ethyl 3-amino-3-phenylpropanoate.

An In-Depth Technical Guide to the Safe Handling of (R)-Ethyl 3-amino-3-phenylpropanoate

Prepared by the Office of Senior Application Scientists

Introduction: A Proactive Approach to Laboratory Safety

This compound and its associated salts are valuable chiral building blocks in modern pharmaceutical synthesis. As with any reactive chemical intermediate, a comprehensive understanding of its hazard profile and handling requirements is not merely a regulatory formality but a cornerstone of scientific integrity and personnel safety. This guide moves beyond rote compliance, offering a framework for researchers and drug development professionals to cultivate a proactive safety culture. Here, we dissect the causality behind established protocols, ensuring that every action taken in the laboratory is informed, deliberate, and validated by authoritative safety data.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of chemical safety. It is critical to distinguish between the free base and its common salt forms, as properties and handling requirements may differ.

| Property | This compound Hydrochloride | (Racemic) Ethyl 3-amino-3-phenylpropanoate |

| Appearance | White to Yellow Solid[1] | Colorless Liquid[2] |

| CAS Number | 340188-50-3[3] | 6335-76-8[4][5] |

| Molecular Formula | C₁₁H₁₆ClNO₂[3] | C₁₁H₁₅NO₂[4][5] |

| Molecular Weight | 229.70 g/mol [3] | 193.24 g/mol [4][5] |

| Primary Use | Laboratory chemicals for research and manufacturing.[2][3] | Intermediate in drug and dye synthesis.[2] |

Note: Data for the specific (R)-enantiomer free base is limited; therefore, data for the hydrochloride salt and the racemate are provided as the most relevant available safety information.

Hazard Assessment and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. The available data for related compounds indicates a clear hazard profile that must be respected.

According to notifications to the European Chemicals Agency (ECHA), the racemic form of this compound is classified as follows:[5]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects[4][5] |

Expert Interpretation: The H302 classification signals a tangible risk upon accidental ingestion, necessitating stringent controls to prevent oral contact. The H412 classification mandates responsible disposal and spill control measures to protect environmental systems.[4] While specific data for the (R)-enantiomer is not fully detailed in the provided results, it is prudent to handle it with the same, if not greater, level of caution as the racemate.

Core Safety and Handling Protocols

The following protocols are designed as self-validating systems, integrating procedural steps with the underlying scientific rationale.

Personal Protective Equipment (PPE) Selection and Workflow

PPE is the final barrier between the researcher and the chemical. Its selection must be a deliberative process based on a thorough risk assessment of the planned procedure.[6]

Mandatory PPE Ensemble:

-

Eye Protection: Chemical safety goggles are required at all times.[6][7] If there is a splash hazard, a face shield should be worn in addition to goggles.[8] This is based on the potential for eye irritation from dusts or splashes.[9]

-

Hand Protection: Chemically resistant gloves are mandatory.[4][6] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[4] After handling, hands should be thoroughly washed and dried.[4]

-

Body Protection: A standard laboratory coat must be worn and kept fully buttoned.[6] For larger-scale operations or when handling the solid form where dust generation is possible, additional protective clothing may be necessary.[9]

Standard Operating Procedure for Handling and Storage

Adherence to proper handling and storage protocols is critical to maintaining the chemical's integrity and preventing accidental exposure.

Handling:

-

Ventilation: Always handle this compound in a well-ventilated area.[8][10] For procedures that may generate dust or vapors, a certified chemical fume hood is required.

-

Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[7][8] Do not breathe dust or vapors.[4][7]

-

Ignition Sources: Keep the compound away from heat and all sources of ignition.[7]

-

Hygiene: Practice good industrial hygiene.[7] Wash hands thoroughly after handling and before eating, drinking, or smoking.[8][11]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8][10]

-

For the hydrochloride salt, storage at 2-8°C is recommended.[3]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[7][9][11]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

First-Aid Measures:

-

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet for the product.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][7]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[4][9]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids, and consult a physician.[4][7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[4]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area.[4] Ensure adequate ventilation and wear the appropriate PPE as outlined in section 3.1.[4][7] Avoid breathing vapors or dust.[4]

-

Environmental Precautions: Prevent the product from entering drains, sewers, or waterways.[4][8]

-

Containment and Cleanup: For spills, use an inert absorbent material (e.g., sand, silica gel, sawdust) to soak up the substance.[7] For solids, sweep up carefully to avoid creating dust and place in a suitable, closed container for disposal.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][7][8]

-

Specific Hazards: Hazardous combustion products may include carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[4][7]

-

Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][10]

Toxicological and Ecological Profile

Toxicological Information: The primary known toxicological effect is that the substance is harmful if swallowed (Acute Toxicity, Oral, Category 4).[4][5] The chemical, physical, and toxicological properties have not been thoroughly investigated, which underscores the need for cautious handling.[4] No components are listed as probable or confirmed human carcinogens by IARC at levels greater than or equal to 0.1%.[4]